molecular formula C24H34N2O B10942586 (4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone

Cat. No.: B10942586
M. Wt: 366.5 g/mol
InChI Key: VGQXJASAXVAFKB-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)methanone is a complex organic compound with a unique structure that combines a benzylpiperazine moiety with a tricyclic decane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reductive amination of a precursor compound with benzylpiperazine under controlled conditions using reducing agents like sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone involves its interaction with molecular targets such as serotonin receptors. By binding to these receptors, it can modulate serotonergic transmission, which is crucial in managing mood and anxiety disorders . The compound’s structure allows it to fit into the receptor binding sites, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)methanone stands out due to its tricyclic decane system, which imparts unique steric and electronic properties. This structural feature can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5-dimethyl-1-adamantyl)methanone

InChI

InChI=1S/C24H34N2O/c1-22-12-20-13-23(2,16-22)18-24(14-20,17-22)21(27)26-10-8-25(9-11-26)15-19-6-4-3-5-7-19/h3-7,20H,8-18H2,1-2H3

InChI Key

VGQXJASAXVAFKB-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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